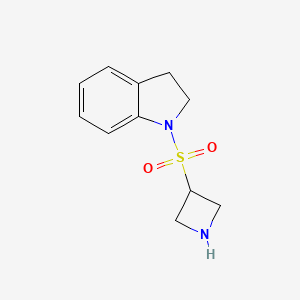

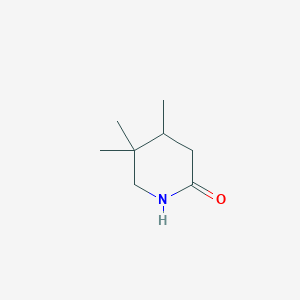

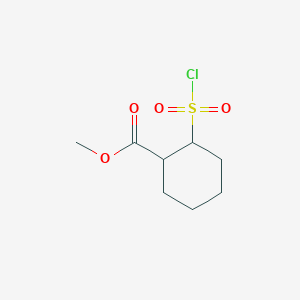

![molecular formula C7H6BrClN2 B1378909 8-ブロモイミダゾ[1,2-a]ピリジン塩酸塩 CAS No. 1419101-42-0](/img/structure/B1378909.png)

8-ブロモイミダゾ[1,2-a]ピリジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8

科学的研究の応用

抗がん剤

8-ブロモイミダゾ[1,2-a]ピリジン誘導体は、抗がん剤としての可能性が研究されています。特に、乳がん細胞に対して有望な結果を示しています。 誘導体は様々な生物活性を示し、MCF7やMDA-MB-231などの細胞株に対して強力な活性を示したものがいくつかあり、効果的ながん治療薬への開発の可能性を示しています .

製薬業界

イミダゾ[1,2-a]ピリジンの基本構造は、その幅広い薬理活性により、製薬業界において重要です。 これは、催眠薬、鎮痛薬、抗骨粗鬆症薬、鎮静剤、抗潰瘍薬など、様々な用途を持つ薬物の足場として役立ちます .

材料科学

イミダゾ[1,2-a]ピリジン化合物は、その構造的特徴により、材料科学においても価値があります。 それらは、医薬品化学における「特権的」な足場として認識されており、これは材料科学の用途においても有用です .

光電子デバイス

これらの化合物は、光電子デバイスに潜在的な用途があります。 それらの発光特性は、LEDディスプレイやセンサーなど、発光材料を必要とする技術における用途に適しています .

共焦点顕微鏡とイメージング

イミダゾ[1,2-a]ピリジン誘導体の発光特性は、共焦点顕微鏡とイメージングの放射体として有用です。 この用途は、細胞や組織の可視化が重要な生物学的研究において特に関連しています .

有機合成中間体

8-ブロモイミダゾ[1,2-a]ピリジン塩酸塩は、有機化学合成における中間体として使用されます。 その反応性は、様々な複雑な分子の作成を可能にし、これはさらに様々な化学研究用途に使用することができます .

作用機序

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Action Environment

The action of 8-Bromoimidazo[1,2-a]pyridine hydrochloride can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It should be stored in a dry, cool, and well-ventilated place, preferably under an inert atmosphere and at a temperature between 2-8°C .

生化学分析

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridine derivatives . The compound’s interactions with biomolecules often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions are vital for the construction of imidazo[1,2-a]pyridine derivatives, which have significant pharmaceutical applications.

Cellular Effects

The effects of 8-Bromoimidazo[1,2-a]pyridine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with specific proteins and enzymes, leading to alterations in cellular activities. For instance, the compound’s impact on gene expression can result in changes in the production of proteins that are crucial for cell survival and function .

Molecular Mechanism

At the molecular level, 8-Bromoimidazo[1,2-a]pyridine hydrochloride exerts its effects through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to modulate gene expression is also significant, as it can influence the transcriptional activity of various genes . This modulation is often mediated through the compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromoimidazo[1,2-a]pyridine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular activities, which are essential for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of 8-Bromoimidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

8-Bromoimidazo[1,2-a]pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioactivity . The compound’s metabolism is essential for its pharmacokinetic properties, determining its absorption, distribution, metabolism, and excretion.

Transport and Distribution

The transport and distribution of 8-Bromoimidazo[1,2-a]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 8-Bromoimidazo[1,2-a]pyridine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential.

特性

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZFOVTMLTQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-42-0 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 8-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

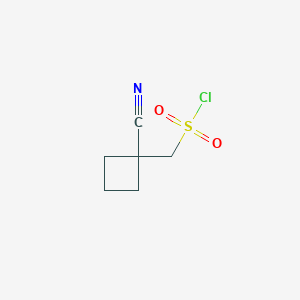

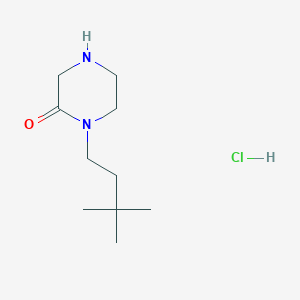

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

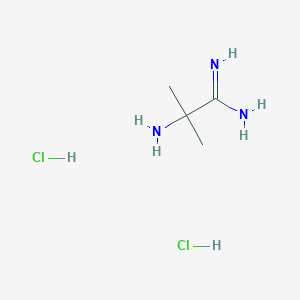

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

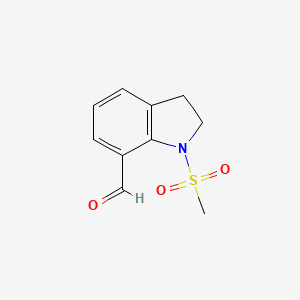

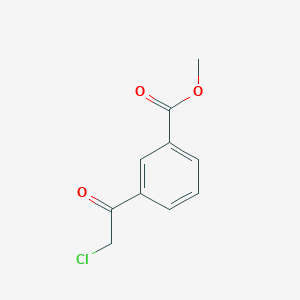

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)